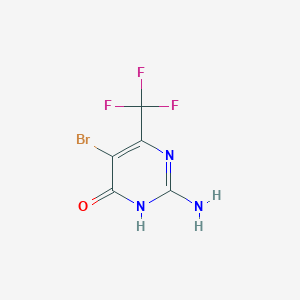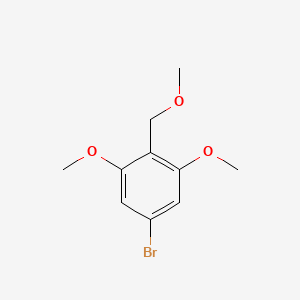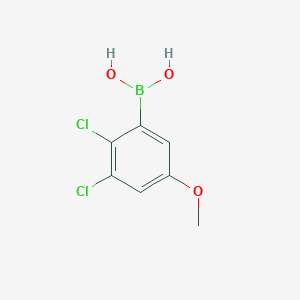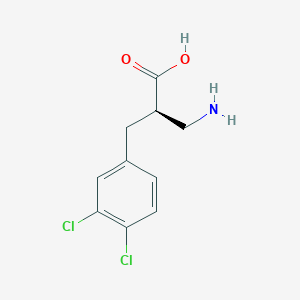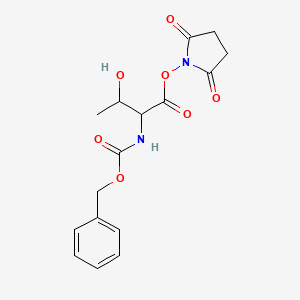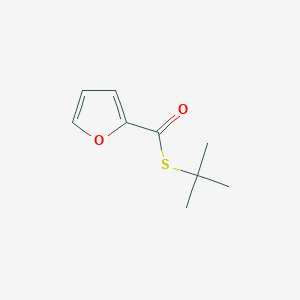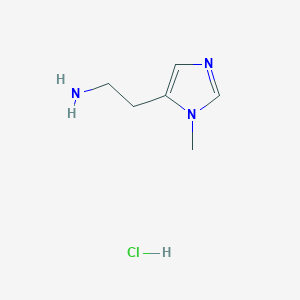![molecular formula C19H24N6O6 B13985751 2-[[4-[3-[(2-amino-6-oxo-1H-pyrimidin-5-yl)amino]propylamino]benzoyl]amino]pentanedioic acid CAS No. 5786-81-2](/img/structure/B13985751.png)
2-[[4-[3-[(2-amino-6-oxo-1H-pyrimidin-5-yl)amino]propylamino]benzoyl]amino]pentanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[4-[3-[(2-amino-6-oxo-1H-pyrimidin-5-yl)amino]propylamino]benzoyl]amino]pentanedioic acid is a synthetic compound known for its significant biological activities. It is structurally related to folate analogs and has been extensively studied for its potential therapeutic applications, particularly in the field of oncology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-[3-[(2-amino-6-oxo-1H-pyrimidin-5-yl)amino]propylamino]benzoyl]amino]pentanedioic acid involves multiple stepsThe reaction conditions typically involve the use of peptide coupling agents such as diethylphosphorocyanidate (DEPC) to facilitate the formation of amide bonds .
Industrial Production Methods
Industrial production of this compound often employs large-scale peptide synthesis techniques. The process involves the use of automated peptide synthesizers and high-throughput purification methods to ensure the purity and yield of the final product. The reaction conditions are optimized to achieve high efficiency and minimal by-products.
化学反応の分析
Types of Reactions
2-[[4-[3-[(2-amino-6-oxo-1H-pyrimidin-5-yl)amino]propylamino]benzoyl]amino]pentanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted derivatives with modified biological activities. These derivatives are often studied for their enhanced therapeutic potential.
科学的研究の応用
2-[[4-[3-[(2-amino-6-oxo-1H-pyrimidin-5-yl)amino]propylamino]benzoyl]amino]pentanedioic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules, including enzymes and receptors.
Medicine: It has shown potential as an anticancer agent due to its ability to inhibit key enzymes involved in nucleotide synthesis.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-[[4-[3-[(2-amino-6-oxo-1H-pyrimidin-5-yl)amino]propylamino]benzoyl]amino]pentanedioic acid involves the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of tetrahydrofolate. By inhibiting DHFR, the compound disrupts the synthesis of nucleotides, leading to the inhibition of DNA replication and cell division. This mechanism is particularly effective in rapidly dividing cancer cells.
類似化合物との比較
Similar Compounds
Methotrexate: Another folate analog that inhibits DHFR but has a different structure and spectrum of activity.
Uniqueness
This compound is unique due to its specific structural modifications, which enhance its binding affinity to DHFR and improve its therapeutic efficacy. Its ability to form stable complexes with the enzyme makes it a promising candidate for further drug development.
特性
CAS番号 |
5786-81-2 |
|---|---|
分子式 |
C19H24N6O6 |
分子量 |
432.4 g/mol |
IUPAC名 |
2-[[4-[3-[(2-amino-6-oxo-1H-pyrimidin-5-yl)amino]propylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C19H24N6O6/c20-19-23-10-14(17(29)25-19)22-9-1-8-21-12-4-2-11(3-5-12)16(28)24-13(18(30)31)6-7-15(26)27/h2-5,10,13,21-22H,1,6-9H2,(H,24,28)(H,26,27)(H,30,31)(H3,20,23,25,29) |
InChIキー |
WMFWNLXPANBCNG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCCCNC2=CN=C(NC2=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Phenol, 2-[3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-[(triphenylmethoxy)methyl]-](/img/structure/B13985668.png)
